molecular formula C10H16Cl3N3 B14616436 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride CAS No. 58200-03-6

1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride

Cat. No.: B14616436
CAS No.: 58200-03-6
M. Wt: 284.6 g/mol
InChI Key: ZKCCDKKKQTWXGG-UHFFFAOYSA-N
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Description

1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.

    Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.

    Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.

    Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetriamine: Lacks the chloroethyl groups.

    N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.

    1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.

Uniqueness

1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58200-03-6

Molecular Formula

C10H16Cl3N3

Molecular Weight

284.6 g/mol

IUPAC Name

3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride

InChI

InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H

InChI Key

ZKCCDKKKQTWXGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl

Origin of Product

United States

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